

Technical Guide: Spectroscopic and Physicochemical Characterization of [4-(Chlorosulfonyl)phenyl]acetic acid

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Compound of Interest

Compound Name: [4-(Chlorosulfonyl)phenyl]acetic acid

Cat. No.: B016784

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and spectroscopic data for **[4-(Chlorosulfonyl)phenyl]acetic acid** (CAS No: 22958-99-2). It also outlines standard experimental protocols for obtaining comprehensive spectroscopic data, which is crucial for the unequivocal identification and characterization of this compound in research and development settings.

Physicochemical Properties

[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional organic compound containing both a carboxylic acid and a sulfonyl chloride group. These functional groups make it a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₄ S	PubChem[1]
Molecular Weight	234.66 g/mol	PubChem[1]
Melting Point	134-136 °C	ChemicalBook[2]
Boiling Point (Predicted)	393.8 ± 25.0 °C	ChemicalBook[2]
Density (Predicted)	1.528 ± 0.06 g/cm ³	ChemicalBook[2]
Solubility	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	ChemicalBook[2]
XLogP3	2.1	PubChem[1]

Spectroscopic Data

Detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **[4-(Chlorosulfonyl)phenyl]acetic acid** are not widely available in public spectral databases. However, mass spectrometry data has been reported.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The reported mass spectral peaks for **[4-(Chlorosulfonyl)phenyl]acetic acid** are consistent with its molecular structure.

m/z	Interpretation
199	[M - Cl] ⁺
135	[M - SO ₂ Cl] ⁺

Source: PubChem.[1]

Predicted Collision Cross Section (CCS) Data

Computational predictions of collision cross sections can aid in compound identification in ion mobility-mass spectrometry experiments.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	234.98264	142.3
[M+Na] ⁺	256.96458	151.9
[M-H] ⁻	232.96808	145.5

Source: PubChemLite.[3]

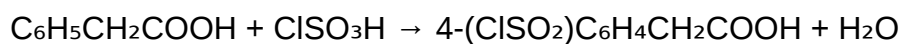
Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **[4-(Chlorosulfonyl)phenyl]acetic acid**.

3.1. Synthesis

A common route for the synthesis of **[4-(Chlorosulfonyl)phenyl]acetic acid** involves the chlorosulfonation of phenylacetic acid.

Equation:



Procedure:

- In a fume hood, cautiously add phenylacetic acid (1 equivalent) in small portions to an excess of chlorosulfonic acid (typically 3-5 equivalents) at 0 °C with stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

- The precipitated solid product is collected by vacuum filtration and washed with cold water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of the compound.

- ^1H NMR (Proton NMR):
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Instrument: A 300 MHz or higher field NMR spectrometer.
 - Expected Signals:
 - A singlet for the methylene protons ($-\text{CH}_2-$) adjacent to the aromatic ring.
 - Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
 - A broad singlet for the carboxylic acid proton ($-\text{COOH}$), which may be exchangeable with D_2O .
- ^{13}C NMR (Carbon-13 NMR):
 - Sample Preparation: Use the same sample as for ^1H NMR, but a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
 - Instrument: A 75 MHz or higher field NMR spectrometer.
 - Expected Signals:
 - A signal for the methylene carbon.
 - Four signals in the aromatic region (due to symmetry).

- A signal for the carbonyl carbon of the carboxylic acid.

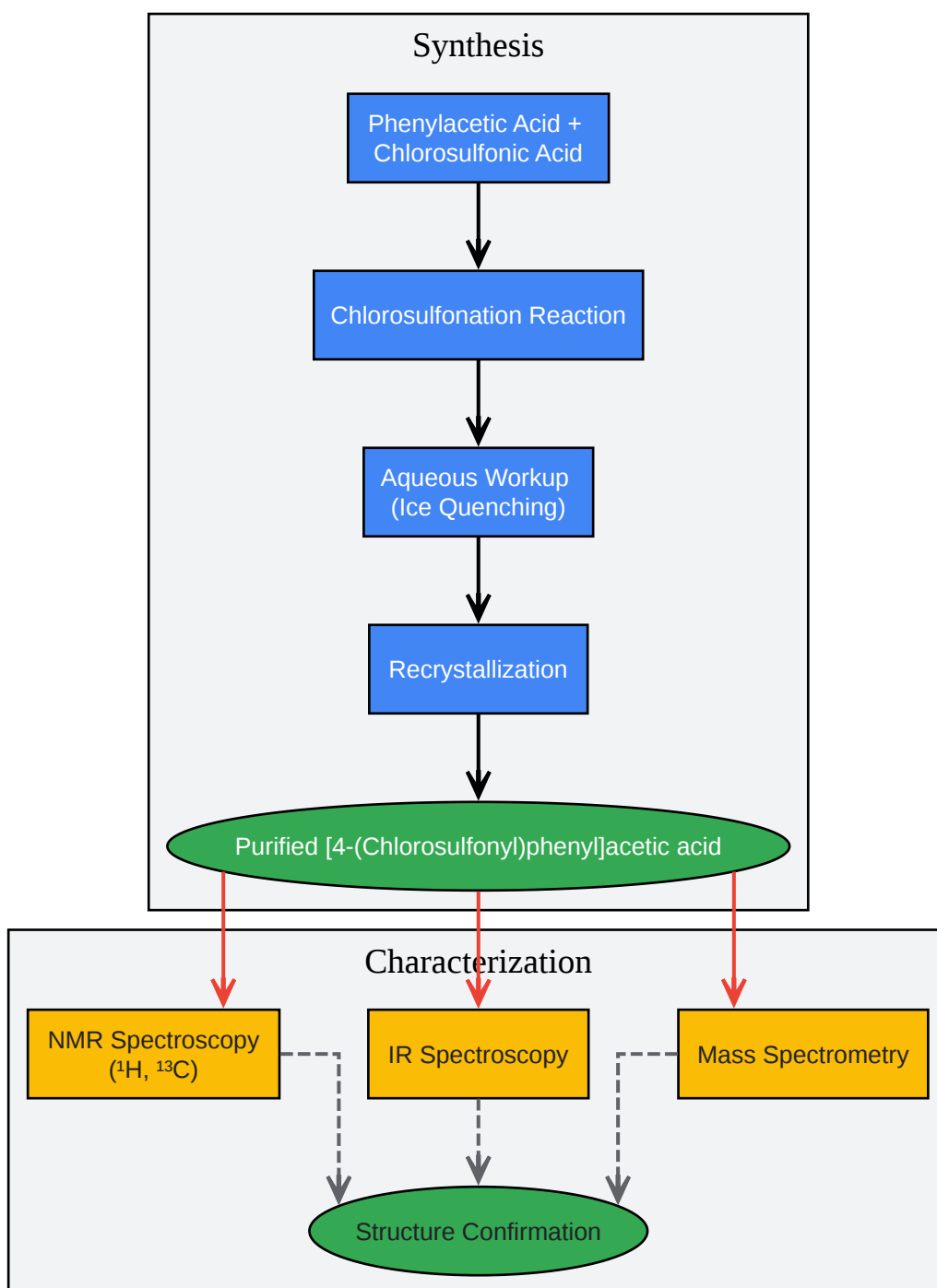
3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Expected Characteristic Absorption Bands:
 - O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm^{-1} .
 - C=O stretch (carboxylic acid): A strong band around 1700 cm^{-1} .
 - S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm^{-1} (asymmetric) and 1185 cm^{-1} (symmetric).
 - C-Cl stretch: A band in the region of 800-600 cm^{-1} .
 - C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm^{-1} , respectively.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of **[4-(Chlorosulfonyl)phenyl]acetic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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References

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